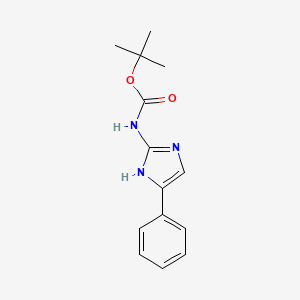
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide, also known as CPQA, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPQA belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.
Scientific Research Applications
Synthesis and Structural Insights
Facile Synthesis Approaches
The synthesis of quinoline and quinazolinone derivatives has been a focus of many studies due to their pharmacological importance. A study details a high-yielding cyclisation method for the synthesis of derivatives leading to compounds with potential biological activities (King, 2007). This highlights the synthetic accessibility of such compounds, which is crucial for their further exploration in scientific research.
Structural Aspects and Properties
Research into the structural aspects and properties of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline solids under different conditions, indicating a potential for diverse applications ranging from material science to drug formulation (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Applications
Antitumor Activity
Novel series of quinazolinone analogues have been designed, synthesized, and evaluated for their in vitro antitumor activity. Some derivatives demonstrated significant broad-spectrum antitumor activity, highlighting the therapeutic potential of quinazolinone derivatives in oncology (Al-Suwaidan et al., 2016).
Neuroprotection and Antiviral Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008). This suggests the potential application of related compounds in viral infections and neuroprotective strategies.
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities. Among them, specific compounds showed potent activity, indicating their potential use in developing new pain and inflammation treatments (Alagarsamy et al., 2015).
Molecular Docking and Anticancer Potential
- Molecular Docking Studies: DFT and experimental investigations on the vibrational spectroscopy and molecular docking studies of certain quinazolinone derivatives have provided insights into their binding affinities and inhibitory activities against cancer-related targets, underscoring the importance of structural analysis in drug design (El-Azab et al., 2016).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-8-16(20)19-15-9-12(6-7-14(11)15)18-17(21)10-22-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMZXUYWCHJLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

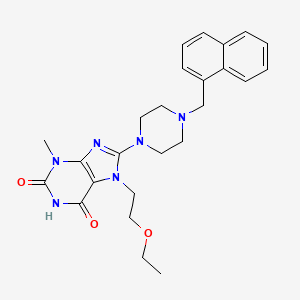
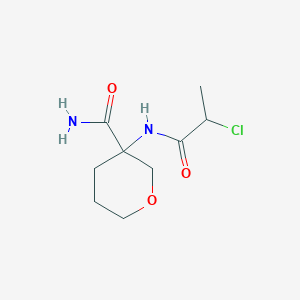
![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)
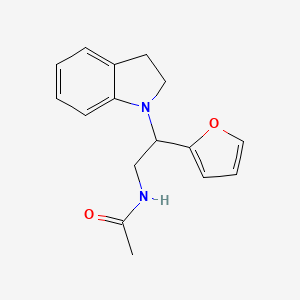
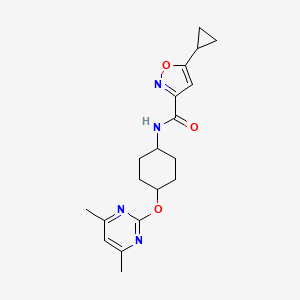

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)
![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)
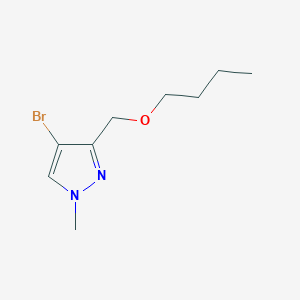
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
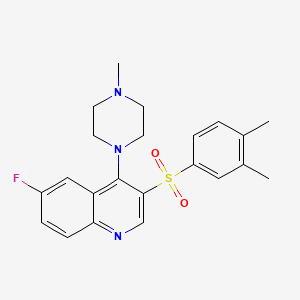
![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)
